molecular formula C11H18N2O2 B095334 2-(3,4-Dimethoxyphenyl)propylhydrazine CAS No. 16603-07-9

2-(3,4-Dimethoxyphenyl)propylhydrazine

Cat. No. B095334
CAS RN: 16603-07-9
M. Wt: 210.27 g/mol
InChI Key: HPKHFBFBFGSLPZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)propylhydrazine, also known as DMPPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DMPPH is a hydrazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism Of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine is not fully understood. However, studies have suggested that 2-(3,4-Dimethoxyphenyl)propylhydrazine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase. 2-(3,4-Dimethoxyphenyl)propylhydrazine may also act by modulating the expression of various genes involved in apoptosis and inflammation.

Biochemical And Physiological Effects

2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its potential use as an anti-cancer agent. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to induce apoptosis in cancer cells, making it a promising candidate for further investigation. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have potential neuroprotective and anti-inflammatory effects, which could have implications for the treatment of various neurological disorders. However, one limitation of 2-(3,4-Dimethoxyphenyl)propylhydrazine is its toxicity. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to be toxic at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine. One potential direction is the development of 2-(3,4-Dimethoxyphenyl)propylhydrazine as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of 2-(3,4-Dimethoxyphenyl)propylhydrazine in animal models and human clinical trials. Another potential direction is the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a neuroprotective agent. Studies are needed to determine the potential of 2-(3,4-Dimethoxyphenyl)propylhydrazine in the treatment of various neurological disorders. Additionally, further research is needed to determine the mechanism of action of 2-(3,4-Dimethoxyphenyl)propylhydrazine and its potential for use in other scientific research applications.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)propylhydrazine is a promising chemical compound that has gained significant attention in recent years due to its potential use in scientific research. 2-(3,4-Dimethoxyphenyl)propylhydrazine has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. The synthesis method of 2-(3,4-Dimethoxyphenyl)propylhydrazine is relatively simple, and it has been used in various scientific research applications, including its potential use as an anti-cancer and neuroprotective agent. While there are some limitations to the use of 2-(3,4-Dimethoxyphenyl)propylhydrazine in certain experiments, there are several future directions for the investigation of 2-(3,4-Dimethoxyphenyl)propylhydrazine.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)propylhydrazine can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with propylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 2-(3,4-Dimethoxyphenyl)propylhydrazine as a yellow crystalline solid. The purity of 2-(3,4-Dimethoxyphenyl)propylhydrazine can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)propylhydrazine has been used in various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that 2-(3,4-Dimethoxyphenyl)propylhydrazine can induce apoptosis in cancer cells by activating the caspase pathway. 2-(3,4-Dimethoxyphenyl)propylhydrazine has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(3,4-Dimethoxyphenyl)propylhydrazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

16603-07-9

Product Name

2-(3,4-Dimethoxyphenyl)propylhydrazine

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)propylhydrazine

InChI

InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3

InChI Key

HPKHFBFBFGSLPZ-UHFFFAOYSA-N

SMILES

CC(CNN)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(CNN)C1=CC(=C(C=C1)OC)OC

synonyms

1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine

Origin of Product

United States

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